Triphenylphosphine

Overview

Description

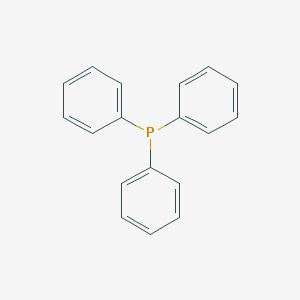

Triphenylphosphine, also known as triphenylphosphane, is an organophosphorus compound with the chemical formula ( \text{P(C}_6\text{H}_5\text{)}_3 ). It is a versatile reagent widely used in organic synthesis and as a ligand for transition metal complexes. This compound exists as relatively air-stable, colorless crystals at room temperature and dissolves in non-polar organic solvents such as benzene and diethyl ether .

Mechanism of Action

Target of Action

Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C6H5)3, often abbreviated to PPh3 or Ph3P . It is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes . It is also known to target mitochondria in cancer therapy .

Mode of Action

This compound interacts with its targets in various ways. For instance, it serves as a reducing agent in organic synthesis . It also acts as a ligand for transition metal complexes, including ones that serve as catalysts in organometallic chemistry . In cancer therapy, it is covalently linked to a pharmacophore of interest to deliver drugs specifically to mitochondria .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . It also participates in the reduction of nitroarenes, amination of boronic acids with nitroaromatics, and deoxygenation of various phosphine oxides .

Pharmacokinetics

It is known that it is insoluble in water but dissolves in non-polar organic solvents such as benzene and diethyl ether . This suggests that its bioavailability may be influenced by its solubility and the nature of the solvent used.

Result of Action

The action of this compound results in various molecular and cellular effects. For example, it can enable the synthesis of aromatic aldehydes from aryl iodides and HCOOH . It can also facilitate the reduction of sulfonyl chlorides, leading to the synthesis of arylthiols . In cancer therapy, this compound-based mitochondria-targeting anticancer drugs have shown promising results .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a catalyst can enhance its reactivity . The temperature and the nature of the solvent used can also affect its efficacy . Moreover, it is relatively air-stable at room temperature, suggesting that it has good stability under normal environmental conditions .

Biochemical Analysis

Biochemical Properties

Triphenylphosphine has been found to interact with various biomolecules, particularly in the context of cancer cells . For instance, it has been used to improve the delivery efficiency of anti-cancer drugs . The nature of these interactions is primarily due to the lipophilic properties of this compound, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells .

Cellular Effects

This compound has been shown to have significant effects on cellular processes, particularly in cancer cells . It has been used to target the mitochondria of cancer cells, which have a higher membrane potential than normal cells . This allows for the selective delivery of chemotherapy drugs, reducing the toxic side effects caused by the lack of selectivity of traditional chemotherapy drugs .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to target the mitochondria of cancer cells . It is believed that the lipophilic cations of this compound can pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria of cancer cells . This allows for the targeted delivery of chemotherapy drugs, potentially improving their anti-cancer effects .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been shown to be quite significant . In particular, this compound-based nanoparticles have been synthesized to improve the delivery efficiency of anti-cancer drugs . These nanoparticles have been shown to primarily accumulate in the mitochondria, and have higher antitumor activity .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, its use in the targeted delivery of chemotherapy drugs suggests that it may have a significant impact on the efficacy of these drugs .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. Its ability to target the mitochondria suggests that it may have an impact on metabolic processes within these organelles .

Transport and Distribution

This compound is transported and distributed within cells via its lipophilic cations, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in the mitochondria .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria . This is due to its lipophilic cations, which allow it to pass through the phospholipid bilayer membrane structure and accumulate in these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

In the laboratory, triphenylphosphine can be synthesized by reacting phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The reaction is typically carried out in an inert atmosphere to prevent oxidation:

[ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3 + 3 \text{MgBrCl} ]

Alternatively, this compound can be prepared by the reaction of phosphorus trichloride with chlorobenzene and sodium :

[ \text{PCl}_3 + 3 \text{C}_6\text{H}_5\text{Cl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3 + 6 \text{NaCl} ]

Industrial Production Methods

Industrial production of this compound typically involves the reaction between phosphorus trichloride, chlorobenzene, and sodium. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Triphenylphosphine undergoes various types of chemical reactions, including:

Oxidation: This compound is slowly oxidized by air to form this compound oxide.

Reduction: It acts as a reducing agent in several reactions, such as the reduction of sulfonyl chlorides to arylthiols.

Substitution: This compound can participate in nucleophilic substitution reactions, forming phosphonium salts.

Common Reagents and Conditions

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Substitution: Halides and other electrophiles can react with this compound to form phosphonium salts.

Major Products

Oxidation: this compound oxide.

Reduction: Arylthiols and other reduced products.

Substitution: Phosphonium salts.

Scientific Research Applications

Triphenylphosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Triphenylphosphine can be compared with other similar compounds, such as:

Trimethylphosphine: Unlike this compound, trimethylphosphine is more reactive and less stable due to the presence of methyl groups instead of phenyl groups.

Triphenylamine: Triphenylamine is less reactive in nucleophilic substitution reactions compared to this compound.

Triphenylarsine: Triphenylarsine is similar in structure but contains arsenic instead of phosphorus, leading to different reactivity and applications.

This compound stands out due to its stability, versatility, and wide range of applications in organic synthesis and industrial processes.

Biological Activity

Triphenylphosphine (TPP) is an organophosphorus compound widely recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of TPP, focusing on its mechanisms of action, applications in cancer therapy, and potential as a mitochondrial-targeting agent.

Overview of this compound

This compound is characterized by its chemical formula and is commonly used as a ligand in coordination chemistry. Its ability to form stable complexes with various metals enhances its utility in catalysis and organic synthesis. However, its biological activities have garnered significant attention, especially regarding its role in cancer treatment and mitochondrial function.

Mitochondrial Targeting

One of the most significant properties of TPP is its affinity for mitochondria. TPP can selectively accumulate in the mitochondria due to the higher membrane potential found in these organelles compared to the cytoplasm. This property is utilized in designing mitochondria-targeted drugs that enhance therapeutic efficacy while minimizing toxicity to normal cells. For instance, TPP has been linked to doxorubicin (DOX) to form TPP-DOX complexes, which have shown improved targeting and reduced drug resistance in cancer cells .

Antitumor Activity

Recent studies have demonstrated that TPP derivatives exhibit potent antitumor activity. For example, TPP derivatives of allylbenzenes were found to be two to three orders of magnitude more effective than their parent compounds, with IC50 values ranging from 1 to 10 µM against A549 lung cancer cells. These derivatives also enhanced the efficacy of paclitaxel, a commonly used chemotherapeutic agent, indicating their potential as adjuvants in cancer therapy .

Study 1: Mitochondrial Targeting and Drug Resistance

In a study focusing on mitochondrial targeting, researchers developed TPP-conjugated drugs that effectively delivered DOX to mitochondria. This approach not only enhanced drug accumulation in cancer cells but also induced apoptosis through mitochondrial pathways. The study highlighted the potential for reversing drug resistance mechanisms by targeting mitochondrial DNA replication .

Study 2: Selectivity Towards Cancer Cells

A recent investigation into TPP derivatives revealed their selective toxicity towards tumor cells compared to non-tumor cells. The study reported that a 100 µM solution of PPh3 derivatives caused up to 85% cell death in A549 cancer cells while sparing HEK293T non-cancer cells (only 15-20% death). This selectivity is attributed to the differential depolarization of mitochondrial membranes in cancerous versus normal cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Compound | IC50 (µM) | Target Cell Line | Selectivity |

|---|---|---|---|

| This compound Derivative 1 | 1-10 | A549 | Highly toxic for A549; low for HEK293T |

| TPP-DOX Complex | Not specified | Drug-resistant tumors | Enhanced apoptosis through mitochondria targeting |

| Allylbenzene-TPP Derivative | 2-3 | A549 | Increased antitumor activity |

Challenges and Future Directions

Despite its promising applications, the use of TPP-based compounds presents challenges such as potential development of drug resistance through mechanisms like overexpression of P-glycoprotein (P-gp) and increased glutathione transferase activity. Ongoing research aims to overcome these hurdles by optimizing TPP derivatives for better efficacy and reduced side effects .

Properties

IUPAC Name |

triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOQSEWOXXDEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15P, Array, (C6H5)3P | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triphenylphosphine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triphenylphosphine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6399-81-1 (hydrobromide) | |

| Record name | Triphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026251 | |

| Record name | Triphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyl phosphine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Odorless solid; Triboluminescent (emits light when fractured); [Merck Index] White odorless solid; [ICSC] White crystalline solid; [MSDSonline], ODOURLESS WHITE CRYSTALS. | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 680 °F at 760 mmHg (NTP, 1992), MORE THAN 360 °C, 377 °C | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

356 °F (NTP, 1992), 180 °C OC., 182 °C c.c. | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER, SOL IN CARBON TETRACHLORIDE, Solubility in water, mg/l at 25 °C: 0.09 (very poor) | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.194 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.075 @ 80 °C/4 °C, 1.1 g/cm³ | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 50 °C: 0.017 | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MONOCLINIC PLATELETS OR PRISMS FROM ETHER, WHITE CRYSTALLINE SOLID | |

CAS No. |

603-35-0 | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26D26OA393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

176 °F (NTP, 1992), 80.5 °C, 80 °C | |

| Record name | TRIPHENYL PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLPHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of Triphenylphosphine?

A1: this compound has the molecular formula C18H15P and a molecular weight of 262.29 g/mol. It consists of a central phosphorus atom bonded to three phenyl groups in a trigonal pyramidal geometry. [] [https://www.semanticscholar.org/paper/0bc5aaa3e5b93e0de4bbf8792c71554253b728cb]

Q2: What spectroscopic techniques are commonly used to characterize this compound complexes?

A2: Common techniques include infrared (IR) spectroscopy, 31P nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction for single-crystal analysis. IR spectroscopy helps identify functional groups, 31P NMR provides information about the phosphorus environment, and X-ray diffraction reveals the solid-state structure. [, , , , ] [https://www.semanticscholar.org/paper/09ffbe2c913d52c8d0c9d8ddfdfd691e7deb3939] [https://www.semanticscholar.org/paper/061e2272df49e843ee24afa86d90d70c0300ec70] [https://www.semanticscholar.org/paper/0fd332cdf4306fa15ecbff13edea0cd003e53219] [https://www.semanticscholar.org/paper/00d2c5ace8cf6b06d10ab67338006c6f675d206f]

Q3: How does this compound interact with metal centers?

A3: this compound acts as a strong σ-donor and a weak π-acceptor ligand, forming stable complexes with various transition metals. This interaction often involves the donation of the lone pair of electrons on the phosphorus atom to the metal center's empty d-orbitals. [, , , ] [https://www.semanticscholar.org/paper/1055a951355481070d50cdf16e53777163528104]

Q4: What is the role of this compound in the Staudinger reaction?

A4: this compound reacts with azides in the Staudinger reaction, forming an iminophosphorane intermediate. This intermediate can then be hydrolyzed to yield a primary amine. [] [https://www.semanticscholar.org/paper/0ecb5a47088e0d36df8c7218ddc2746cd4cc4a50]

Q5: How does this compound influence the reactivity of metal-dioxygen complexes?

A5: In iridium dioxygen complexes, the steric bulk and electronic properties of this compound ligands can affect the rate of oxygen transfer to substrates like carbon monoxide, carbon dioxide, and sulfur dioxide. Bulky phosphine ligands hinder substrate access, while electron-rich phosphines slightly enhance the oxygen transfer rate. [] [https://www.semanticscholar.org/paper/12030b9f157a791a42e318c1f7aa91e302ebd6e2]

Q6: What types of reactions are catalyzed by this compound complexes?

A6: this compound complexes, particularly those with rhodium, palladium, and nickel, catalyze a wide range of reactions, including hydrogenation, carbonylation, isomerization, and cross-coupling reactions. [, , , , ] [https://www.semanticscholar.org/paper/04d86d4b9e13d05d13e68204288364d6b0afa4fe]

Q7: How is this compound used in olefin hydroformylation?

A7: this compound-rhodium complexes, such as HRh(CO)(PPh3)3, are widely employed as catalysts in olefin hydroformylation. They facilitate the addition of hydrogen and carbon monoxide to olefins, producing aldehydes. The presence of this compound ligands influences the activity and selectivity of the catalyst. [] [https://www.semanticscholar.org/paper/00b2d409f78d94aa024a779164666371059ebab4]

Q8: What are the advantages of using this compound-supported catalysts?

A8: Immobilizing this compound complexes on solid supports, like silica or magnetic nanoparticles, offers advantages in catalyst recovery and reusability. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused multiple times, improving process efficiency and reducing waste. [, ] [https://www.semanticscholar.org/paper/0347e956574e5b9fd7479971bae9df28b70ac699]

Q9: What is the stability of this compound in different environments?

A9: this compound is relatively air-stable as a solid but can undergo slow oxidation to this compound oxide in solution, especially in the presence of oxygen. Storage under an inert atmosphere is generally recommended. [] [https://www.semanticscholar.org/paper/00051c06b2baf94a26948c8feaab6977bbd0648c]

Q10: How does the solubility of this compound complexes affect their applications?

A10: this compound's solubility in various solvents influences its use in different reactions. While it exhibits good solubility in organic solvents like benzene and toluene, its low solubility in water necessitates modifications for aqueous-based applications. Hydrophilic derivatives like this compound m-trisulfonate (TPPTS) have been developed to address this limitation. [] [https://www.semanticscholar.org/paper/0465ee935c2ec8674887b2a1a16dd5d269f3859a]

Q11: How are this compound and its derivatives analyzed?

A11: Various analytical techniques, including IR, NMR, and X-ray diffraction, are used to characterize this compound and its complexes. Other methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can quantify this compound content in mixtures. [, , , , ] [https://www.semanticscholar.org/paper/0bc5aaa3e5b93e0de4bbf8792c71554253b728cb]

Q12: What are the environmental concerns related to this compound?

A12: While this compound is not considered highly toxic, its release into the environment should be minimized. Strategies for recycling and responsible waste management are essential to mitigate potential negative impacts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.